molecular formula C23H18N4O4S B5371909 N-[(4-{5-[2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}phenyl)sulfonyl]acetamide

N-[(4-{5-[2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}phenyl)sulfonyl]acetamide

Cat. No. B5371909
M. Wt: 446.5 g/mol
InChI Key: UKHDMVOTTMSFAZ-ATVHPVEESA-N
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Description

This compound belongs to a class of molecules that are studied for their potential in various biochemical applications due to their unique structural features. The interest in such compounds often lies in their enzyme inhibitory potential, electronic structure, and the ability to undergo various chemical reactions.

Synthesis Analysis

The synthesis of related sulfonamides involves starting reactions with specific amines and sulfonyl chlorides, followed by reactions with bromoacetamides in suitable solvents like DMF, under the action of bases like lithium hydride or sodium hydride. Characterization is typically performed using IR, 1H-NMR spectral data, and CHN analysis (Abbasi et al., 2019).

Molecular Structure Analysis

Investigations into the molecular structure often utilize computational methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) techniques. These methods help in understanding the physicochemical parameters, molecular electrostatic potentials, and the highest occupied and lowest unoccupied molecular orbitals, indicating the molecule's reactivity and stability (Shukla & Yadava, 2020).

Chemical Reactions and Properties

The compound's reactivity has been explored through various chemical reactions, leading to the synthesis of diverse derivatives. For instance, treatment with phenyl isothiocyanate can yield thiole derivatives, which upon further reaction, can produce 1,3,4-thiadiazole derivatives. Such transformations demonstrate the compound's versatility in chemical synthesis (Khalil, Sayed, & Raslan, 2012).

Physical Properties Analysis

Physical properties like crystal structure and phase behavior can be elucidated using X-ray crystallography, which provides insights into the compound's solid-state organization and intermolecular interactions (Inkaya et al., 2012).

Mechanism of Action

Target of Action

It’s known that cyanoacetamide-n-derivatives, which this compound is a part of, are considered one of the most important precursors for heterocyclic synthesis . They are extensively utilized as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . The reaction takes place via 1,3-dinucleophilic attack by the active methylene reagent on the acetamido 1,3-bielectrophilic moiety of the starting compound .

Biochemical Pathways

It’s known that the suzuki–miyaura (sm) coupling reaction, which involves the use of organoboron reagents, is a common pathway in the synthesis of such compounds . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Pharmacokinetics

It’s known that the stability of organoboron reagents, which are used in the synthesis of such compounds, plays a significant role in their pharmacokinetics .

Result of Action

It’s known that many derivatives of cyanoacetamide have diverse biological activities, which have drawn the attention of biochemists in the last decade .

Action Environment

It’s known that the reaction conditions, such as temperature and solvent, can significantly affect the synthesis of such compounds .

properties

IUPAC Name

N-[4-[5-[(Z)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]furan-2-yl]phenyl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O4S/c1-14-3-9-20-21(11-14)26-23(25-20)17(13-24)12-18-6-10-22(31-18)16-4-7-19(8-5-16)32(29,30)27-15(2)28/h3-12H,1-2H3,(H,25,26)(H,27,28)/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHDMVOTTMSFAZ-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=C(O3)C4=CC=C(C=C4)S(=O)(=O)NC(=O)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)S(=O)(=O)NC(=O)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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